2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic acetamide derivative characterized by a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene) with a 4-fluorophenylmethyl substituent at position 5 and a sulfanyl-linked acetamide group at position 2.
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S2/c1-33-19-7-3-2-6-18(19)28-20(31)14-34-25-29-21-17-5-4-12-27-23(17)35-22(21)24(32)30(25)13-15-8-10-16(26)11-9-15/h2-12H,13-14H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLHWABKQSWAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the pyrido-thieno-pyrimidinone core This core is typically synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural similarities with other acetamide derivatives, as illustrated below:
Key Comparisons:
Structural Complexity: The target compound’s tricyclic thia-triazatricyclo core distinguishes it from simpler acetamide derivatives like those in and .
Substituent Effects: The 4-fluorophenyl group, present in both the target compound and , is known to influence bioavailability and metabolic stability by modulating lipophilicity and resistance to oxidative metabolism . The 2-methoxyphenyl group in the target compound may enhance solubility compared to the o-tolyl group in , as methoxy groups improve water solubility through hydrogen bonding.
Synthetic Accessibility: The synthesis of achieved an 81% yield via a multicomponent reaction, suggesting that similar methodologies could be adapted for the target compound.
Biological Implications :
- While biological data for the target compound are absent, the acetamide group in and is associated with bioactivity in pesticidal and pharmacological contexts (e.g., enzyme inhibition or receptor modulation) . The sulfur atom in the target compound’s thia-triazatricyclo system may further enhance interactions with metal-containing enzymes or redox-active targets.
Research Findings and Limitations
- Structural Analysis : Crystallographic tools like SHELX and ORTEP could elucidate the target compound’s geometry, particularly intramolecular interactions (e.g., hydrogen bonding) critical for stability and activity.
- QSAR Potential: The van der Waals descriptors and electronic properties discussed in could correlate the target compound’s tricyclic system with physicochemical properties (e.g., solubility, permeability).
- Limitations : Direct biological or pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparative inferences rely on structural analogs, necessitating further empirical validation.
Biological Activity
The compound 2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a novel organic molecule with a complex structure that suggests potential biological activities. Its molecular formula is with a molecular weight of approximately 494.5 g/mol. This compound belongs to the class of triazatricyclo compounds, which are known for their diverse pharmacological properties.
Structural Characteristics
The unique structural features of this compound include:
- Triazatricyclo Framework : This multi-cyclic structure contributes to the compound's stability and reactivity.
- Functional Groups : The presence of a fluorophenyl group and a methoxyphenyl moiety enhances its potential interactions with biological targets.
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Its structure allows it to interact with receptors, potentially modulating signaling pathways related to inflammation or cancer progression.
Anticancer Properties
Studies have shown that compounds structurally related to this molecule have demonstrated anticancer effects. For instance:
- In vitro Studies : Related compounds have exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented:
- Inhibition of Bacterial Growth : Compounds with triazatricyclo structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated a series of triazatricyclo compounds and found that those with similar substitutions to our target compound showed promising anticancer activity against breast and lung cancer cell lines .
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
